N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261232-70-5
VCID: VC8063786
InChI: InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H
SMILES: CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride

CAS No.: 1261232-70-5

Cat. No.: VC8063786

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride - 1261232-70-5

Specification

CAS No. 1261232-70-5
Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H
Standard InChI Key HBOJSMCFWKBEPJ-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl
Canonical SMILES CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl

Introduction

Chemical Properties and Structural Features

Molecular Identity

The compound is characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a methyl group at the nitrogen atom. Its hydrochloride salt enhances solubility and stability in aqueous solutions. Key identifiers include:

PropertyValueSource
CAS Number1261232-70-5
Molecular FormulaC₁₃H₂₀Cl₂N₂
Molecular Weight275.21 g/mol
SMILESCN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl
IUPAC NameN-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine; hydrochloride

The structure includes a six-membered piperidine ring with a tertiary amine group, a 4-chlorobenzyl substituent, and a methyl group. The hydrochloride counterion is crucial for its ionic nature and bioavailability.

Synthesis and Manufacturing

Challenges and Scalability

Industrial production requires optimization of reaction conditions to minimize side products and improve yield. For instance, the use of chiral resolution or enantioselective catalysts may be necessary to isolate specific enantiomers.

Mechanisms of Action and Biological Activity

Neurotransmitter Modulation

The compound interacts with central nervous system (CNS) targets, including dopamine and serotonin receptors. Its 4-chlorobenzyl group facilitates binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs), while the piperidine ring enhances affinity for amine-binding sites .

Enzyme Inhibition

Related compounds, such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, show moderate acetylcholinesterase (AChE) inhibition, suggesting potential applications in Alzheimer’s disease research .

Comparative Biological Activity

CompoundTargetActivity (Inhibition % at 100 μM)Source
N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochlorideCNS neurotransmitter receptorsNot directly reported
3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochlorideAChE>10% (moderate)
HazardMitigation Strategy
InhalationUse fume hood; avoid dust generation
Skin ContactWear gloves; wash with soap and water
Eye ContactFlush with water; seek medical attention
Spill/DisposalNeutralize with sodium bicarbonate; dispose per regulations

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for CNS-targeted drugs, including:

  • Antidepressants: Modulation of serotonin/norepinephrine pathways.

  • Antipsychotics: Interaction with dopamine D2 receptors.

Material Science

Its structure lends itself to polymer synthesis or catalytic applications, though research in this area is nascent.

Future Research Directions

Unexplored Targets

  • Opioid Receptors: Potential analgesic properties, as seen in morpholine derivatives .

  • Protein Degradation: Application in PROTACs (proteolysis-targeting chimeras) .

Optimization Challenges

  • Selectivity: Differentiating activity between CNS and off-target receptors.

  • Metabolic Stability: Reducing hepatic clearance to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator